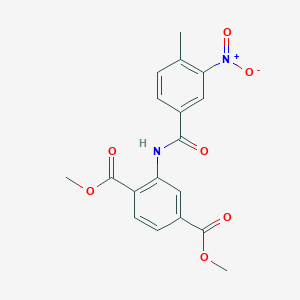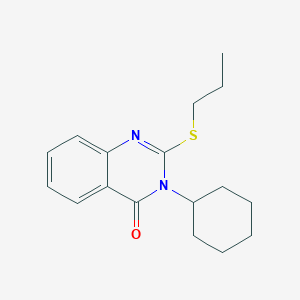![molecular formula C24H16BrF2NO3S B11640512 (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phényl}méthylidène)-3-[(4-fluorophenyl)méthyl]-1,3-thiazolidine-2,4-dione est un composé organique complexe qui présente une structure de base thiazolidine-2,4-dione. Ce composé est caractérisé par la présence d'atomes de brome et de fluor, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phényl}méthylidène)-3-[(4-fluorophenyl)méthyl]-1,3-thiazolidine-2,4-dione implique généralement plusieurs étapes, notamment la formation du cycle thiazolidine-2,4-dione et l'introduction des substituants brome et fluor. Les voies de synthèse courantes peuvent impliquer :
Formation du noyau thiazolidine-2,4-dione : Cela peut être réalisé par réaction d'une amine appropriée avec un composé carbonylé, suivie d'une cyclisation.
Introduction des substituants brome et fluor : Réactions d'halogénation utilisant des réactifs tels que le brome et les sources de fluor dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Cela comprend l'utilisation de catalyseurs, le contrôle de la température et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phényl}méthylidène)-3-[(4-fluorophenyl)méthyl]-1,3-thiazolidine-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs pour modifier les groupes fonctionnels.
Substitution : Les atomes d'halogène peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Méthylate de sodium, tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et voies de synthèse.
Biologie
En recherche biologique, (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phényl}méthylidène)-3-[(4-fluorophenyl)méthyl]-1,3-thiazolidine-2,4-dione est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine
Le composé présente un intérêt en chimie médicinale pour le développement de nouveaux agents thérapeutiques. Sa structure permet de concevoir des molécules capables d'interagir avec des cibles biologiques spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phényl}méthylidène)-3-[(4-fluorophenyl)méthyl]-1,3-thiazolidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. La présence d'atomes de brome et de fluor peut améliorer son affinité de liaison à certaines enzymes ou à certains récepteurs, ce qui conduit à la modulation des voies biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its structure allows for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé avec un groupe fonctionnel ester similaire mais une structure de base différente.
Disilanes : Composés organosiliciés aux propriétés électroniques uniques.
Unicité
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phényl}méthylidène)-3-[(4-fluorophenyl)méthyl]-1,3-thiazolidine-2,4-dione est unique en raison de sa combinaison de substituants brome et fluor sur un noyau thiazolidine-2,4-dione. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne se retrouvent pas dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C24H16BrF2NO3S |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16BrF2NO3S/c25-18-6-9-21(31-14-16-2-1-3-20(27)10-16)17(11-18)12-22-23(29)28(24(30)32-22)13-15-4-7-19(26)8-5-15/h1-12H,13-14H2/b22-12- |
Clé InChI |
VEQKDORBLVCFCP-UUYOSTAYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
SMILES canonique |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)


![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)

